1-Amino-2,4-dimethylanthracene-9,10-dione
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Overview
Description
1-Amino-2,4-dimethylanthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye production, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of an amino group and two methyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using a coupling agent like COMU . This method is efficient and straightforward, allowing for the production of the desired compound under mild conditions.
Industrial Production Methods: Industrial production of 1-amino-2,4-dimethylanthracene-9,10-dione may involve large-scale synthesis using similar amidation techniques, optimized for higher yields and purity. The use of advanced chromatographic techniques, such as super-critical fluid chromatography (SFC), can aid in the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,4-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures, which are essential intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form, altering its electronic properties.
Substitution: The amino and methyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various substituted anthracenediones, which can be further utilized in dye production and pharmaceutical applications .
Scientific Research Applications
1-Amino-2,4-dimethylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 1-amino-2,4-dimethylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to altered cellular processes. For example, its ability to inhibit glutathione reductase has been studied in the context of cancer treatment . The pathways involved often include oxidative stress and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 1-Amino-2,4-dibromoanthracene-9,10-dione
- 1-Amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone
- Mitoxantrone
Comparison: 1-Amino-2,4-dimethylanthracene-9,10-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to its dibromo and hydroxy analogs, the dimethyl derivative exhibits different reactivity and solubility profiles, making it suitable for specific applications in dye synthesis and medicinal chemistry .
Properties
CAS No. |
344780-86-5 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-amino-2,4-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-8-7-9(2)14(17)13-12(8)15(18)10-5-3-4-6-11(10)16(13)19/h3-7H,17H2,1-2H3 |
InChI Key |
CXSYMURTVSLOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)C |
Origin of Product |
United States |
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